2-Amino-2-(2-bromo-4-fluorophenyl)acetic acid;hydrochloride
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Overview
Description
2-Amino-2-(2-bromo-4-fluorophenyl)acetic acid;hydrochloride is a compound with the molecular formula C8H8BrClFNO2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with bromine and fluorine atoms. This compound is often used in scientific research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-bromo-4-fluorophenyl)acetic acid;hydrochloride typically involves the bromination and fluorination of phenylacetic acid derivatives. The reaction conditions often include the use of bromine and fluorine reagents under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2-bromo-4-fluorophenyl)acetic acid;hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce different oxidation states of the compound .
Scientific Research Applications
2-Amino-2-(2-bromo-4-fluorophenyl)acetic acid;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-Amino-2-(2-bromo-4-fluorophenyl)acetic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(4-fluorophenyl)acetic acid;hydrochloride: Similar structure but lacks the bromine atom.
2-(4-Bromo-2-fluorophenyl)acetic acid: Similar structure but lacks the amino group.
(2S)-amino (2-bromo-4-fluorophenyl)ethanoic acid hydrochloride: A stereoisomer with similar properties.
Uniqueness
2-Amino-2-(2-bromo-4-fluorophenyl)acetic acid;hydrochloride is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H8BrClFNO2 |
---|---|
Molecular Weight |
284.51 g/mol |
IUPAC Name |
2-amino-2-(2-bromo-4-fluorophenyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C8H7BrFNO2.ClH/c9-6-3-4(10)1-2-5(6)7(11)8(12)13;/h1-3,7H,11H2,(H,12,13);1H |
InChI Key |
HDBZXNOVHSWDPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)C(C(=O)O)N.Cl |
Origin of Product |
United States |
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